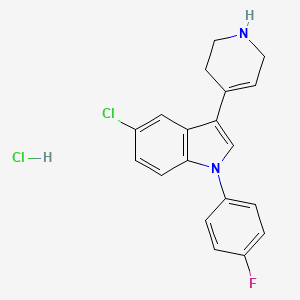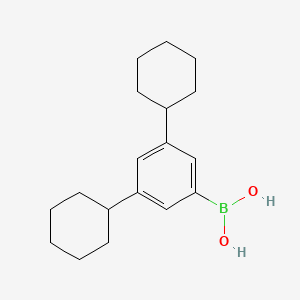
3,5-Dicyclohexylphenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dicyclohexylphenylboronic acid is an organoboron compound that features a phenyl ring substituted with two cyclohexyl groups at the 3 and 5 positions and a boronic acid functional group. This compound is part of the broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dicyclohexylphenylboronic acid typically involves the reaction of 3,5-dicyclohexylbromobenzene with a boron-containing reagent. One common method is to use a Grignard reagent, such as cyclohexylmagnesium bromide, followed by the addition of trimethyl borate. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes as described above. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dicyclohexylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura coupling, where it reacts with halides to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
3,5-Dicyclohexylphenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Biology: Investigated for its potential as a molecular probe due to its ability to form reversible covalent bonds with diols.
Medicine: Explored for its potential in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3,5-Dicyclohexylphenylboronic acid primarily involves its ability to form covalent bonds with other molecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, such as molecular recognition and catalysis. The compound’s molecular targets and pathways depend on the specific context of its use, such as in catalysis or drug development.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Lacks the cyclohexyl groups, making it less sterically hindered and more reactive in certain contexts.
3,5-Dimethylphenylboronic acid: Substituted with methyl groups instead of cyclohexyl groups, leading to different steric and electronic properties.
3,5-Di-tert-butylphenylboronic acid: Contains tert-butyl groups, which provide even greater steric hindrance compared to cyclohexyl groups.
Uniqueness
3,5-Dicyclohexylphenylboronic acid is unique due to the presence of the bulky cyclohexyl groups, which can influence its reactivity and selectivity in chemical reactions. This steric hindrance can be advantageous in certain applications, such as in the selective formation of biaryl compounds in Suzuki-Miyaura coupling reactions.
Propiedades
Fórmula molecular |
C18H27BO2 |
|---|---|
Peso molecular |
286.2 g/mol |
Nombre IUPAC |
(3,5-dicyclohexylphenyl)boronic acid |
InChI |
InChI=1S/C18H27BO2/c20-19(21)18-12-16(14-7-3-1-4-8-14)11-17(13-18)15-9-5-2-6-10-15/h11-15,20-21H,1-10H2 |
Clave InChI |
JXAUJDSCIBIWPC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1)C2CCCCC2)C3CCCCC3)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


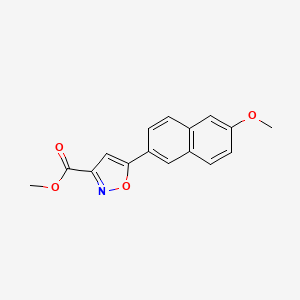
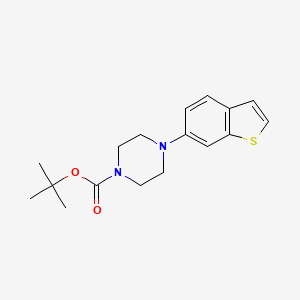
![Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate](/img/structure/B15337704.png)
![(4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B15337710.png)
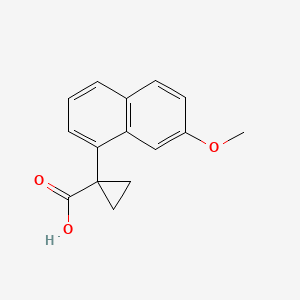
![5,5-Dimethyl-7'-nitrospiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B15337715.png)
![3-(2-Chloro-6-nitrophenyl)-3-azabicyclo[3.1.1]heptane](/img/structure/B15337735.png)
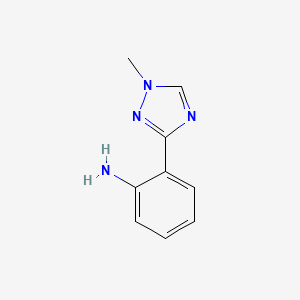
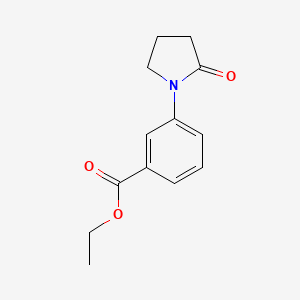

![2,2-difluoro-5,11-diiodo-4,12-dimethyl-8-(2,3,4,5,6-pentamethylphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B15337751.png)


